7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline
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Overview
Description
7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline is a quinoline-based compound known for its significant applications in medicinal chemistry. This compound has garnered attention due to its potent activity against various drug-resistant strains of tuberculosis (TB), including multi-drug resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB).
Preparation Methods
The synthesis of 7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline typically involves multi-step organic reactions. One common method includes the halogenation of a quinoline precursor, followed by selective bromination, chlorination, and fluorination under controlled conditions. Industrial production methods often employ advanced techniques such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds .
Chemical Reactions Analysis
7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts and boron reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and organoboron compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of anti-TB drugs, particularly for treating MDR-TB and XDR-TB.
Biological Studies: The compound is studied for its effects on bacterial ATP synthase, which is crucial for bacterial energy production.
Industrial Applications: It is used in the synthesis of various quinoline derivatives, which have applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline involves targeting the ATP synthase subunit c in bacteria. This interaction disrupts the proton motive force, leading to bacterial death. The compound exhibits a bactericidal effect, effectively reducing the bacterial load and shortening the treatment duration for TB.
Comparison with Similar Compounds
Similar compounds to 7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline include other halogenated quinolines and quinazolines, such as:
- 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline
- 2-Methylquinoline
- 7-Bromo-2,6-dichloro-5,8-difluoro-1H-quinazolin-4-one
Compared to these compounds, this compound is unique due to its specific halogenation pattern and its potent activity against drug-resistant TB strains.
Properties
IUPAC Name |
7-bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl2F2N/c1-3-7(12)4-2-5(14)6(11)8(15)9(4)16-10(3)13/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNMMSBVRAABSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C(=C2N=C1Cl)F)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl2F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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